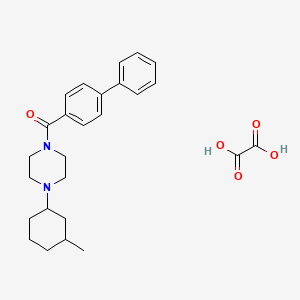
1-(4-biphenylylcarbonyl)-4-(3-methylcyclohexyl)piperazine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-biphenylylcarbonyl)-4-(3-methylcyclohexyl)piperazine oxalate, also known as BCT-100, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BCT-100 is a small molecule that belongs to the piperazine class of compounds and has been found to exhibit promising results in preclinical studies.
作用机制
The exact mechanism of action of 1-(4-biphenylylcarbonyl)-4-(3-methylcyclohexyl)piperazine oxalate is not fully understood, but it is believed to act on multiple targets in the central nervous system. 1-(4-biphenylylcarbonyl)-4-(3-methylcyclohexyl)piperazine oxalate has been found to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, cognition, and behavior. 1-(4-biphenylylcarbonyl)-4-(3-methylcyclohexyl)piperazine oxalate also has been found to have antioxidant and anti-inflammatory properties, which can contribute to its neuroprotective effects.
Biochemical and Physiological Effects
1-(4-biphenylylcarbonyl)-4-(3-methylcyclohexyl)piperazine oxalate has been found to have several biochemical and physiological effects, including the modulation of neurotransmitter activity, the inhibition of cancer cell growth, and the reduction of oxidative stress and inflammation. 1-(4-biphenylylcarbonyl)-4-(3-methylcyclohexyl)piperazine oxalate has also been found to improve cognitive function and memory in animal models of Alzheimer's disease and can reduce anxiety and depression-like behaviors in animal models of anxiety and depression disorders.
实验室实验的优点和局限性
1-(4-biphenylylcarbonyl)-4-(3-methylcyclohexyl)piperazine oxalate has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. 1-(4-biphenylylcarbonyl)-4-(3-methylcyclohexyl)piperazine oxalate also exhibits low toxicity and has been found to have no significant adverse effects in animal studies. However, the limitations of 1-(4-biphenylylcarbonyl)-4-(3-methylcyclohexyl)piperazine oxalate include its limited availability and the need for further studies to fully understand its mechanism of action and potential therapeutic applications.
未来方向
There are several future directions for the research and development of 1-(4-biphenylylcarbonyl)-4-(3-methylcyclohexyl)piperazine oxalate. One direction is to investigate the potential therapeutic applications of 1-(4-biphenylylcarbonyl)-4-(3-methylcyclohexyl)piperazine oxalate in human clinical trials, particularly in the fields of neurology and psychiatry. Another direction is to explore the potential use of 1-(4-biphenylylcarbonyl)-4-(3-methylcyclohexyl)piperazine oxalate as a chemotherapeutic agent in the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-biphenylylcarbonyl)-4-(3-methylcyclohexyl)piperazine oxalate and to identify potential targets for drug development.
合成方法
The synthesis of 1-(4-biphenylylcarbonyl)-4-(3-methylcyclohexyl)piperazine oxalate involves the reaction of 4-biphenylcarboxylic acid and 3-methylcyclohexylamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), followed by the formation of the oxalate salt. The yield of the synthesis is approximately 50%, and the purity of the compound can be achieved through recrystallization.
科学研究应用
1-(4-biphenylylcarbonyl)-4-(3-methylcyclohexyl)piperazine oxalate has been found to exhibit potential therapeutic applications in various fields, including neurology, psychiatry, and oncology. In neurology, 1-(4-biphenylylcarbonyl)-4-(3-methylcyclohexyl)piperazine oxalate has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In psychiatry, 1-(4-biphenylylcarbonyl)-4-(3-methylcyclohexyl)piperazine oxalate has been found to have anxiolytic and antidepressant effects in animal models of depression and anxiety disorders. In oncology, 1-(4-biphenylylcarbonyl)-4-(3-methylcyclohexyl)piperazine oxalate has been shown to inhibit the growth of various cancer cell lines and can induce apoptosis in cancer cells.
属性
IUPAC Name |
[4-(3-methylcyclohexyl)piperazin-1-yl]-(4-phenylphenyl)methanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O.C2H2O4/c1-19-6-5-9-23(18-19)25-14-16-26(17-15-25)24(27)22-12-10-21(11-13-22)20-7-3-2-4-8-20;3-1(4)2(5)6/h2-4,7-8,10-13,19,23H,5-6,9,14-18H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOYFMLNZLIFFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Biphenylylcarbonyl)-4-(3-methylcyclohexyl)piperazine oxalate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

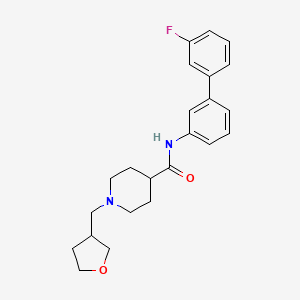
![2-(4-chloro-3-methylphenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B5158564.png)
![1-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-piperidinol](/img/structure/B5158576.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5158578.png)
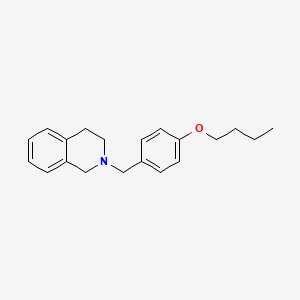
![N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N,N',N'-trimethylsuccinamide](/img/structure/B5158583.png)
![N-(2-iodophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5158590.png)
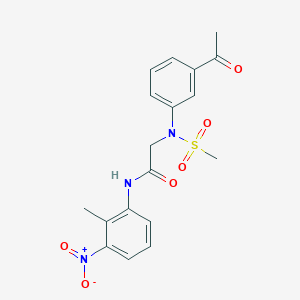
![7-tert-butyl-3-(2-methyl-2-propen-1-yl)-2-(methylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5158603.png)
![ethyl 4-[3-acetyl-2-(4-bromophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B5158612.png)

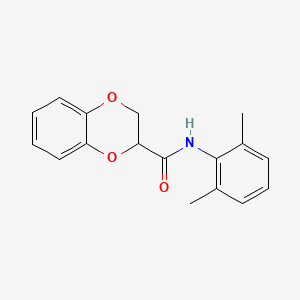
![2-bromo-4-chloro-1-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B5158644.png)
![ethyl 1-[5-(methoxymethyl)-2-furoyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B5158645.png)